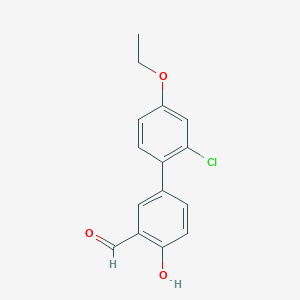
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% (2F6TFPP) is a phenolic compound with a wide range of applications in organic synthesis, pharmaceuticals, and chemical research. It is a white crystalline solid with a melting point of 155-158 °C. 2F6TFPP is highly soluble in methanol, ethanol, and chloroform, making it an ideal choice for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and chemical research. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. In addition, 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% has been used in the synthesis of novel molecular compounds, such as polymers and dendrimers.
Mecanismo De Acción
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% is a phenolic compound, and as such, acts as a nucleophile in organic reactions. The compound is able to react with a variety of electrophiles, including alkenes and aldehydes, to form new compounds. In addition, 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% can act as a catalyst in a variety of reactions, including the synthesis of pharmaceuticals and other organic compounds.
Biochemical and Physiological Effects
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% has not been found to have any significant biochemical or physiological effects. The compound is not known to be toxic or to have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. The compound is highly soluble in methanol, ethanol, and chloroform, making it an ideal choice for a variety of reactions. In addition, the compound is relatively stable and has a low melting point, making it easier to handle and store. However, the compound is not very reactive, so it may not be suitable for some laboratory experiments.
Direcciones Futuras
The potential applications of 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% are still being explored. One potential future direction is the use of the compound in the synthesis of novel pharmaceuticals. In addition, the compound could be used in the synthesis of new dyes and fragrances. Finally, the compound could be used in the development of new polymers and dendrimers.
Métodos De Síntesis
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-trifluoromethoxybenzaldehyde with p-toluenesulfonic acid in acetic acid. This yields an intermediate product, 4-trifluoromethoxybenzyl alcohol, which is then reacted with formic acid and p-toluenesulfonic acid in acetic acid to yield 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-hydroxy-3-[4-(trifluoromethoxy)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-11-6-4-9(5-7-11)12-3-1-2-10(8-18)13(12)19/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTIMFPEVLSNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685338 |
Source


|
| Record name | 2-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1191039-22-1 |
Source


|
| Record name | 2-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














